(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
Overview
Description
(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring fused with a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of this compound, also known as (4S)-3-[(2S)-5-OXOPYRROLIDINE-2-CARBONYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID, are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress response.
Mode of Action
The compound interacts with its targets (BSA and BLC) by binding to them . This binding triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner . The binding constants of the compound with BSA and BLC indicate its considerable interaction with these proteins .
Biochemical Pathways
The compound’s interaction with BLC enhances the enzyme’s activity, which plays a vital role in the biochemical pathway of oxidative stress response . By enhancing catalase activity, the compound helps in attenuating cellular oxidative stress .
Pharmacokinetics
Its considerable interaction with proteins like bsa and blc suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the attenuation of cellular oxidative stress by enhancing catalase activity . It has been found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C . This finding was confirmed at a molecular level by PARP cleavage status, demonstrating that the compound inhibits apoptotic cell death induced by oxidative stress .
Action Environment
The compound’s ability to enhance catalase activity and attenuate oxidative stress suggests that it may be effective in environments with high oxidative stress .
Biochemical Analysis
Biochemical Properties
(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as catalase and proteins like bovine serum albumin (BSA). The binding constants of this compound with BSA and catalase indicate strong interactions, which lead to structural changes in these proteins and enhance their activity . These interactions are essential for understanding the compound’s potential in therapeutic applications, especially in mitigating oxidative stress.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell proliferation, particularly in A549 cells, by mitigating oxidative stress-induced inhibition . This compound also affects cell signaling pathways and gene expression, leading to reduced apoptotic cell death. These cellular effects highlight its potential in protecting cells from oxidative damage and improving cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It enhances enzyme activity by increasing substrate availability and inducing favorable structural changes in enzymes like catalase . This compound also influences gene expression by modulating signaling pathways that control oxidative stress responses, thereby reducing apoptosis and promoting cell survival.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound has shown stability and sustained activity in enhancing enzyme functions and protecting cells from oxidative stress . Long-term studies indicate that it maintains its protective effects without significant degradation, making it a reliable agent for prolonged biochemical applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At optimal doses, it enhances enzyme activity and reduces oxidative stress without adverse effects. At higher doses, potential toxicity and adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate oxidative stress responses. It interacts with enzymes like catalase, enhancing their activity and influencing metabolic flux. This compound also affects metabolite levels, contributing to its protective effects against oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This efficient transport and distribution are crucial for its biochemical efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within organelles involved in oxidative stress responses, such as mitochondria and peroxisomes. Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the pyrrolidine moiety.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but not the thiazolidine ring.
Uniqueness
(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4S)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N2CSC[C@@H]2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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